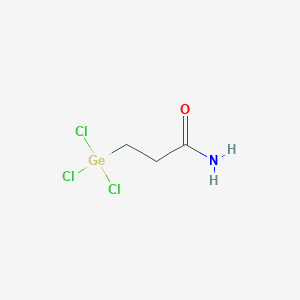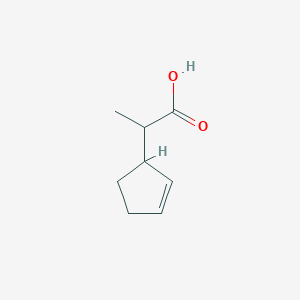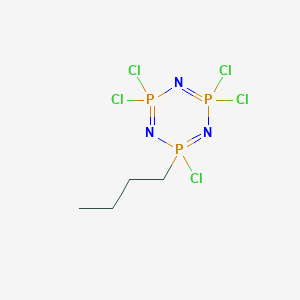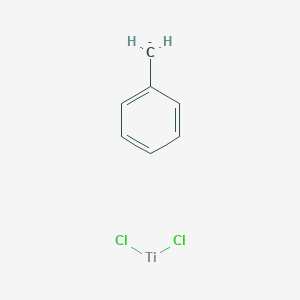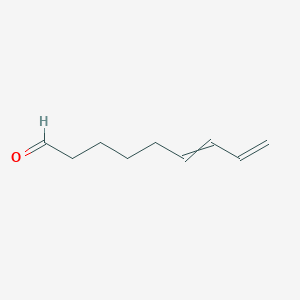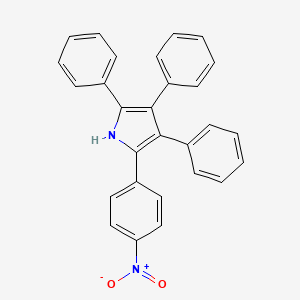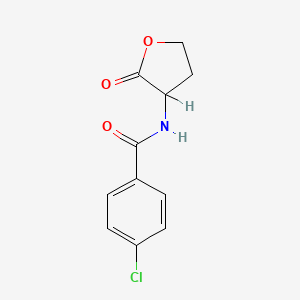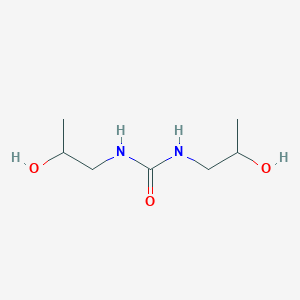
(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole is a chiral oxazoline derivative Oxazolines are five-membered heterocycles containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenylacetic acid to form an amide intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the oxazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.
Reduction: Reduction of the oxazoline ring can yield amino alcohols.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., Grignard reagents) can be employed under appropriate conditions.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
Chemistry
(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products. It also serves as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature and ability to form stable complexes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of (4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the benzyl and phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the benzyl group, which may affect its reactivity and binding properties.
2-Benzyl-4,5-dihydro-1,3-oxazole: Lacks the phenyl group, altering its chemical and biological activity.
4-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the benzyl group, impacting its overall stability and reactivity.
Uniqueness
(4R)-2-Benzyl-4-phenyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical versatility and potential for forming stable complexes. Its chiral nature also makes it valuable in asymmetric synthesis and chiral recognition studies.
Properties
CAS No. |
73713-21-0 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(4R)-2-benzyl-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO/c1-3-7-13(8-4-1)11-16-17-15(12-18-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1 |
InChI Key |
SARRDFOUWJAWBU-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



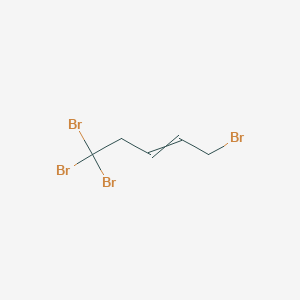

![2-Butenoic acid, 2-methyl-, 2,3,3a,4,5,6,7,8,9,11a-decahydro-7,9-dihydroxy-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester, [3aR-[3aR*,4R*(Z),6R*,7S*,9R*,10Z,11aR*]]-](/img/structure/B14449586.png)
![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)
